molecular formula C16H16O B12758191 3,4-Diphenyloxolane CAS No. 1393686-95-7

3,4-Diphenyloxolane

Cat. No.: B12758191
CAS No.: 1393686-95-7
M. Wt: 224.30 g/mol
InChI Key: BQRJKBFGRQFFMF-IYBDPMFKSA-N
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Description

3,4-Diphenyloxolane, also known as 3,4-diphenyltetrahydrofuran, is an organic compound with the molecular formula C16H16O. It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom. This compound is notable for its structural features, which include two phenyl groups attached to the oxolane ring. The presence of these phenyl groups imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diphenyloxolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 1,2-diphenylethanol with ethylene oxide. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, which facilitates the formation of the oxolane ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diphenyloxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: The phenyl groups in this compound can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3,4-Diphenyloxolane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Diphenyloxolane involves its interaction with specific molecular targets and pathways. The compound’s phenyl groups can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the oxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

    3,4-Diphenylfuran: Similar in structure but contains a furan ring instead of an oxolane ring.

    3,4-Diphenylpyrrole: Contains a pyrrole ring, differing in the heteroatom present in the ring structure.

    3,4-Diphenylthiophene: Features a thiophene ring with sulfur as the heteroatom.

Uniqueness: 3,4-Diphenyloxolane is unique due to its oxolane ring, which imparts distinct chemical reactivity and physical properties compared to its analogs. The presence of the oxygen atom in the ring structure influences its polarity, solubility, and potential for hydrogen bonding, setting it apart from similar compounds with different heteroatoms.

Properties

CAS No.

1393686-95-7

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

(3S,4R)-3,4-diphenyloxolane

InChI

InChI=1S/C16H16O/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16+

InChI Key

BQRJKBFGRQFFMF-IYBDPMFKSA-N

Isomeric SMILES

C1[C@H]([C@H](CO1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1C(C(CO1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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